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molecular formula C5H8N2O3 B8528910 (3S,4S)-3-amino-4-acetoxy-azetidin-2-one

(3S,4S)-3-amino-4-acetoxy-azetidin-2-one

Cat. No. B8528910
M. Wt: 144.13 g/mol
InChI Key: KTIXRADTIPRGDB-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(=O)OC1NC(=O)C1NC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)OC1NC(=O)C1N

Identifiers

REACTION_SMILES
[CH2:1]([O:2][C:3](=[O:4])[NH:11][CH:12]1[CH:13]([O:17][C:18]([CH3:19])=[O:20])[NH:14][C:15]1=[O:16])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26]>>[NH2:11][CH:12]1[CH:13]([O:17][C:18]([CH3:19])=[O:20])[NH:14][C:15]1=[O:16]

Inputs

Step One
Name
CC(=O)OC1NC(=O)C1NC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OC1NC(=O)C1NC(=O)OCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
CC(=O)OC1NC(=O)C1N
Type
product
Smiles
CC(=O)OC1NC(=O)C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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